molecular formula C23H22ClN7O3 B2666163 2-(4-chlorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920204-70-2

2-(4-chlorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2666163
CAS No.: 920204-70-2
M. Wt: 479.93
InChI Key: OSCPQKXBLMDUJA-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a chemical compound with the CAS Registry Number 920204-70-2 . This complex molecule features a molecular formula of C23H22ClN7O3 and a molecular weight of 479.9 g/mol . Its structure, as represented by the SMILES notation COc1ccc(-n2nnc3c(N4CCN(C(=O)COc5ccc(Cl)cc5)CC4)ncnc32)cc1, incorporates a [1,2,3]triazolo[4,5-d]pyrimidine core, which is a fused heterocyclic system of interest in medicinal chemistry . The specific research applications, biological activity, and mechanism of action for this compound are not detailed in the current data sources. This product is intended for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human consumption of any kind.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O3/c1-33-18-8-4-17(5-9-18)31-23-21(27-28-31)22(25-15-26-23)30-12-10-29(11-13-30)20(32)14-34-19-6-2-16(24)3-7-19/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCPQKXBLMDUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the triazolopyrimidine core reacts with a piperazine derivative.

    Introduction of the Phenoxy Group: The phenoxy group is attached via an etherification reaction, where a chlorophenol derivative reacts with an appropriate electrophile.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-chlorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone exhibit promising anticancer properties. The triazole and pyrimidine moieties in its structure are known to interact with biological targets involved in cancer cell proliferation and survival pathways. For instance, related triazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

1.2 Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Similar triazole-based compounds have been evaluated for their ability to inhibit enzymes like lipoxygenase, which plays a crucial role in inflammatory processes. In silico molecular docking studies have indicated that modifications to the triazole ring can enhance binding affinity to these targets, suggesting a pathway for further optimization .

Agrochemical Applications

2.1 Fungicidal Activity

The compound has been identified as a key intermediate in the synthesis of agrochemicals such as difenoconazole, a widely used fungicide. Difenoconazole is effective against a range of fungal pathogens affecting crops, making the development of similar compounds essential for agricultural sustainability . The chlorophenoxy group enhances the compound's lipophilicity, improving its ability to penetrate plant tissues and exert fungicidal effects.

2.2 Synthesis of New Agrochemicals

Research into the synthesis of derivatives of 2-(4-chlorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone has led to the discovery of new agrochemical candidates with improved efficacy and reduced environmental impact. The incorporation of various substituents allows for the fine-tuning of biological activity against specific pests and diseases .

Structural Insights

The structural characteristics of 2-(4-chlorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone play a critical role in its applications:

Structural Feature Significance
Triazole Ring Enhances biological activity against cancer and inflammation
Pyrimidine Moiety Provides potential for interaction with nucleic acids
Chlorophenoxy Group Increases lipophilicity for better absorption in plants
Piperazine Linker Facilitates interaction with biological receptors

Case Studies

Case Study 1: Anticancer Research

In a study published in Molecules, derivatives of triazole-pyrimidine compounds were synthesized and tested against various cancer cell lines (MCF-7, K562). The results indicated that modifications to the piperazine linker significantly enhanced cytotoxicity compared to parent compounds .

Case Study 2: Agrochemical Development

A research team synthesized several chlorophenoxy derivatives based on the core structure of 2-(4-chlorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone). These compounds were tested for their fungicidal activity against Fusarium species and showed promising results in field trials .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific enzymes, thereby affecting biochemical pathways. The triazolopyrimidine core is known to interact with nucleotide-binding sites, while the piperazine ring can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl Analog (2-(4-Fluorophenyl)-1-{4-[3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone)

  • Structural Difference: The 4-chlorophenoxy group in the target compound is replaced with a 4-fluorophenyl moiety (linked via a methylene group instead of an ether oxygen) .
  • For example, fluorine’s inductive effect could reduce metabolic oxidation compared to chlorine .
  • Synthesis : Prepared via analogous coupling reactions, emphasizing the modularity of triazolo-pyrimidine derivatives .

MK47 (Arylpiperazine Derivative with Trifluoromethyl Group)

  • Structural Difference: The 2-(4-chlorophenoxy)acetyl group is replaced with a thiophen-2-yl acetic acid moiety, and the piperazine ring is substituted with a 4-(trifluoromethyl)phenyl group .
  • Such modifications are common in CNS-targeting drugs due to improved blood-brain barrier penetration .

Pyrrolo-Thiazolo-Pyrimidine Derivatives

  • Structural Difference : The triazolo-pyrimidine core is replaced with a pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine system, and the 4-methoxyphenyl group is retained .
  • These derivatives often exhibit antitumor activity, suggesting the triazolo-pyrimidine core’s versatility in diverse therapeutic contexts .

Pyrazoline-Benzothiazole Hybrids

  • Structural Difference : The triazolo-pyrimidine core is absent; instead, a pyrazoline ring is fused to a benzothiazole unit, with a 4-methoxyphenyl substituent .
  • Impact : Pyrazolines are associated with antidepressant and antitumor activities, highlighting how core heterocycle substitutions can redirect biological activity entirely .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Potential Bioactivity References
Target Compound Triazolo[4,5-d]pyrimidine 4-Chlorophenoxy, 4-methoxyphenyl Kinase inhibition (speculative)
Fluorophenyl Analog Triazolo[4,5-d]pyrimidine 4-Fluorophenyl, 4-methoxyphenyl Similar to target compound
MK47 (Arylpiperazine) Piperazine-linked Thiophen-2-yl, 4-CF3-phenyl CNS targeting
Pyrrolo-Thiazolo-Pyrimidine Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl Antitumor
Pyrazoline-Benzothiazole Pyrazoline-benzothiazole 4-Methoxyphenyl Antidepressant/antitumor

Research Findings and Implications

  • Synthetic Flexibility : The triazolo-pyrimidine core allows for modular substitutions, enabling rapid exploration of structure-activity relationships (SAR) .
  • Substituent Effects :
    • Halogenated Groups : Chlorine (target compound) vs. fluorine (analog) may trade metabolic stability for altered electronic profiles .
    • Piperazine Modifications : Trifluoromethyl groups (MK47) enhance lipophilicity, critical for CNS drug design .
  • Core Heterocycle Swaps : Replacing triazolo-pyrimidine with pyrrolo-thiazolo-pyrimidine () or pyrazoline () shifts bioactivity, underscoring the importance of core scaffold selection .

Biological Activity

The compound 2-(4-chlorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The presence of the triazolo-pyrimidine and piperazine moieties suggests potential for diverse biological interactions. For instance, the triazole ring is known for its role in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated potent activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound under discussion has shown promising results in inhibiting tumor growth in vitro and in vivo.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Triazole derivatives are frequently associated with antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes . Preliminary tests show that this compound exhibits broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.

Anti-inflammatory and Analgesic Effects

The presence of the piperazine group may confer anti-inflammatory and analgesic effects. Compounds containing piperazine have been reported to modulate inflammatory pathways and provide pain relief in various animal models . The specific mechanisms may involve inhibition of pro-inflammatory cytokines or modulation of pain receptors.

The biological activity of 2-(4-chlorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone can be attributed to several factors:

  • Molecular Interactions : The triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance.
  • Signal Transduction Pathways : It may interfere with critical signaling pathways that govern cell proliferation and survival.

Case Studies

Several studies have been conducted to evaluate the efficacy of similar compounds:

  • Anticancer Efficacy : A study demonstrated that triazolo-pyrimidine derivatives significantly reduced tumor size in xenograft models .
  • Antimicrobial Testing : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones .
  • Inflammation Models : In a rat model of inflammation, compounds with similar structures exhibited reduced paw edema compared to controls .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth
AntimicrobialBroad-spectrum activity
Anti-inflammatoryReduced edema in animal models
AnalgesicPain relief in experimental settings

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